molecular formula C15H32BrN7O3 B3230357 TRITRAM CAS No. 1301738-72-6

TRITRAM

Cat. No.: B3230357
CAS No.: 1301738-72-6
M. Wt: 438.36 g/mol
InChI Key: UKWTVAYNVLHOLT-UHFFFAOYSA-N
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Description

TRITRAM is a synthetic compound known for its versatile applications in various fields of science and industry It is characterized by its unique chemical structure, which allows it to participate in a wide range of chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRITRAM typically involves a multi-step process that includes the formation of key intermediates. One common synthetic route involves the reaction of a primary amine with a carbonyl compound under controlled conditions to form an imine intermediate. This intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the final this compound compound. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

TRITRAM undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound participates in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of substituted this compound compounds with varying functional groups.

Scientific Research Applications

TRITRAM has a wide range of applications in scientific research, including:

    Chemistry: this compound is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound is employed as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions is exploited in biochemical assays.

    Medicine: this compound derivatives have shown potential as therapeutic agents in the treatment of various diseases. Their ability to interact with biological targets makes them promising candidates for drug development.

    Industry: In industrial applications, this compound is used as a catalyst in chemical processes, as well as a stabilizer in polymer production. Its unique properties enhance the efficiency and stability of industrial processes.

Mechanism of Action

The mechanism of action of TRITRAM involves its interaction with specific molecular targets. In biological systems, this compound binds to enzymes and proteins, modulating their activity. This interaction is mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions. The pathways involved in this compound’s mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

TRITRAM can be compared with other similar compounds based on its chemical structure and reactivity. Some similar compounds include:

    TRIS: A compound with similar functional groups but different reactivity.

    TRIMETHYLAMINE: Shares structural similarities but differs in its chemical behavior.

    TRIMETHYLBENZENE: Similar in terms of aromaticity but distinct in its reactivity and applications.

This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions and form stable complexes with metal ions makes it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclotridec-1-yl]acetamide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N7O3.BrH/c16-13(23)10-20-4-1-2-19-3-5-21(11-14(17)24)7-9-22(8-6-20)12-15(18)25;/h19H,1-12H2,(H2,16,23)(H2,17,24)(H2,18,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWTVAYNVLHOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(CCN(CCN(C1)CC(=O)N)CC(=O)N)CC(=O)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32BrN7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301738-72-6
Record name 1,4,7,10-Tetraazacyclotridecane-1,4,7-triacetamide, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301738-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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